Product packaging for 1-(3-Fluoro-5-iodophenyl)ethanone(Cat. No.:)

1-(3-Fluoro-5-iodophenyl)ethanone

Cat. No.: B14856458
M. Wt: 264.03 g/mol
InChI Key: MEULZJSEZKZQQS-UHFFFAOYSA-N
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Description

Significance of Halogenated Aryl Ketones in Modern Organic Chemistry

Halogenated aryl ketones are a class of organic compounds characterized by an aromatic ring substituted with at least one halogen atom and a ketone functional group. The presence of halogens—fluorine, chlorine, bromine, or iodine—profoundly influences the electronic properties and reactivity of the molecule. These compounds are of significant interest in modern organic chemistry due to their utility as versatile synthetic intermediates. The carbon-halogen bond can participate in a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the construction of complex molecular architectures. Furthermore, the ketone group itself is a hub of reactivity, amenable to various transformations including reductions, oxidations, and additions.

Overview of Acetophenone (B1666503) Derivatives in Chemical Research

Acetophenone, the simplest aryl ketone, and its derivatives are fundamental scaffolds in chemical research. They are prevalent in natural products and serve as key starting materials for the synthesis of numerous pharmaceuticals, agrochemicals, and fragrances. The introduction of various substituents onto the aromatic ring of acetophenone can dramatically alter its biological activity and chemical properties. For instance, fluorinated acetophenone derivatives are known for their enhanced metabolic stability and bioactivity, making them valuable in the development of new drugs.

Positional Isomerism and Halogen Effects in Fluoro-Iodo-Substituted Arenes

The specific placement of halogen atoms on an aromatic ring, known as positional isomerism, has a critical impact on the molecule's properties. In fluoro-iodo-substituted arenes, the interplay between the highly electronegative fluorine atom and the larger, more polarizable iodine atom creates a unique electronic environment. Fluorine's strong electron-withdrawing nature can influence the reactivity of the iodine atom, for example, by enhancing its electrophilicity and facilitating oxidative addition in cross-coupling reactions. The iodine atom, being a good leaving group, is often the site of substitution or coupling reactions.

The synthesis of such compounds can be challenging. For instance, under Friedel-Crafts acylation conditions, which is a common method for preparing aryl ketones, the iodine atom in 1-fluoro-3-iodobenzene (B1666204) can be labile in the presence of strong acids.

To fully appreciate the unique characteristics of 1-(3-Fluoro-5-iodophenyl)ethanone, a comparative analysis with its positional isomers is insightful. The properties of these isomers are not identical, and the position of the fluorine and iodine atoms relative to the acetyl group dictates their reactivity and potential applications.

1-(5-Fluoro-2-iodophenyl)ethanone , for example, has been utilized as a reactant in the preparation of potent kinase inhibitors for potential antitumor applications. sigmaaldrich.com Its synthesis from 2-amino-5-fluorobenzoic acid has been described in the patent literature. google.com The reduction of 1-(5-Fluoro-2-iodophenyl)ethanone to its corresponding alcohol, (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol, is a documented transformation. chemicalbook.com

Another isomer, 1-(4-Fluoro-3-iodophenyl)ethanone , is also commercially available and serves as a building block in organic synthesis. americanelements.com Spectroscopic data and physical properties for these isomers are more readily found in the literature compared to the 3-fluoro-5-iodo isomer.

The table below provides a comparative overview of the basic properties of this compound and its related isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1393557-47-5C₈H₆FIO264.04
1-(5-Fluoro-2-iodophenyl)ethanone914225-70-0C₈H₆FIO264.04
1-(4-Fluoro-3-iodophenyl)ethanone1824096-42-5C₈H₆FIO264.04
1-(2-Fluoro-5-iodophenyl)ethanone1159512-66-9C₈H₆FIO264.04
1-(3-Fluoro-4-iodophenyl)ethanoneNot AvailableC₈H₆FIO264.04

This table is generated based on available data from chemical suppliers and databases.

The subtle differences in the placement of the halogen atoms can lead to significant variations in their chemical reactivity and the properties of the resulting products, underscoring the importance of positional isomerism in the design of functional molecules.

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Accessible Scientific Literature

A comprehensive review of available scientific databases and literature has revealed a notable absence of detailed spectroscopic data for the chemical compound this compound. Despite its availability from various commercial chemical suppliers, in-depth characterization using advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy does not appear to be published in accessible scientific journals or spectral databases.

Efforts to locate experimental data for the structural elucidation and functional group identification of this compound were unsuccessful. Specifically, searches for Proton Nuclear Magnetic Resonance (¹H NMR) chemical shifts and coupling constants, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) chemical shifts, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) data, and two-dimensional NMR (e.g., COSY, HSQC, HMBC) connectivity assignments yielded no specific results for this compound. Similarly, characteristic vibrational frequencies from Infrared (IR) spectroscopy, which would identify key functional groups like the carbonyl stretch and carbon-halogen bonds, are not documented for this molecule in the public domain.

While general principles of these spectroscopic methods are well-established and data for analogous compounds such as 1-(3-fluorophenyl)ethanone and other halogenated acetophenones are available, this information cannot be reliably extrapolated to provide a scientifically accurate and specific analysis of this compound. The unique substitution pattern of a fluorine and an iodine atom on the phenyl ring is expected to produce a distinct and complex set of spectral data that can only be determined through direct experimental measurement.

Consequently, the generation of a detailed article focusing on the advanced spectroscopic characterization of this compound, as per the requested outline, is not possible at this time due to the lack of requisite primary data in the scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FIO B14856458 1-(3-Fluoro-5-iodophenyl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FIO

Molecular Weight

264.03 g/mol

IUPAC Name

1-(3-fluoro-5-iodophenyl)ethanone

InChI

InChI=1S/C8H6FIO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3

InChI Key

MEULZJSEZKZQQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)I)F

Origin of Product

United States

Advanced Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry is a cornerstone technique for determining the elemental composition of a compound with high precision. For 1-(3-Fluoro-5-iodophenyl)ethanone (Molecular Formula: C₈H₆FIO), HRMS would provide an exact mass measurement, typically within a few parts per million (ppm) of the theoretical value. This level of accuracy allows for the confident confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

The theoretical monoisotopic mass of this compound is calculated to be approximately 263.94474 Da. An experimental HRMS measurement yielding a value extremely close to this would serve as primary evidence for the compound's identity.

Furthermore, HRMS coupled with fragmentation analysis (MS/MS) elucidates the compound's structure by breaking the molecule into smaller, charged fragments. While specific fragmentation data for this compound is not published, predictable fragmentation patterns for aryl ketones would include:

Loss of a methyl radical (•CH₃): Resulting in a [M-15]⁺ ion.

Loss of a carbonyl group (CO): Leading to a [M-28]⁺ fragment.

Cleavage of the acyl group: Generating a [C₇H₆FIO]⁺ ion and a characteristic acetyl cation [CH₃CO]⁺ at m/z 43.

Formation of a halophenyl cation: Cleavage could produce a 3-fluoro-5-iodophenyl cation [C₆H₃FI]⁺.

Analyzing these fragmentation pathways provides a detailed map of the molecule's connectivity, confirming the presence and arrangement of the acetyl group and the substituted phenyl ring.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique reveals detailed information about molecular conformation, bond lengths, bond angles, and the interactions that govern how molecules pack together to form a crystal.

To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a model of the electron density, from which atomic positions are determined. The analysis yields a set of crystallographic data that defines the crystal's unit cell.

While the specific crystal structure for this compound is not publicly documented, data from structurally analogous compounds, such as the pyrazoline derivative 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, illustrates the type of information obtained. nih.gov An example of such a crystallographic data table is presented below for illustrative purposes.

Table 1: Illustrative Crystallographic Data for a Related Organohalogen Compound

Parameter Value
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 6.0973 (5) nih.gov
b (Å) 12.3079 (11) nih.gov
c (Å) 20.1432 (16) nih.gov
β (°) 96.700 (1) nih.gov
Volume (ų) 1501.3 (2) nih.gov
Z (molecules/unit cell) 4 nih.gov
Calculated Density (Mg m⁻³) 1.573
Radiation Type Mo Kα nih.gov

This data is for 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone and is provided for illustrative purposes only. nih.gov

XRD analysis provides the exact measurements of all bond lengths and angles within the molecule. For this compound, this would confirm the planarity of the benzene (B151609) ring and determine the orientation of the acetyl group relative to it. Key bond distances, such as the C-F, C-I, C=O, and C-C bonds, would be measured with high precision (typically to within a thousandth of an Ångström). For instance, typical bond lengths observed in similar structures are approximately 1.36-1.37 Å for C-F and 1.20-1.22 Å for C=O bonds. researchgate.net These experimental values can be compared to theoretical values and data from related structures to identify any unusual geometric parameters that might arise from steric or electronic effects. researchgate.net

Table 2: Typical Bond Lengths and Angles Expected in this compound

Bond/Angle Expected Value Range
C=O Bond Length 1.20 - 1.23 Å researchgate.net
C-F Bond Length 1.36 - 1.40 Å researchgate.net
C-I Bond Length ~2.10 Å
C-C (Aromatic) 1.38 - 1.40 Å
C-C-C (Ring Angle) ~120°

These values are based on general chemical principles and data from related compounds. researchgate.net

Beyond the structure of a single molecule, XRD reveals how multiple molecules arrange themselves in the crystal lattice. This packing is directed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated:

C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor and could interact with aromatic or methyl C-H groups on neighboring molecules, often forming dimers or chain-like structures. nih.govresearchgate.net

C-H···F Interactions: The fluorine atom can act as a weak hydrogen bond acceptor, leading to C-H···F interactions that further stabilize the crystal packing. nih.govresearchgate.net

Halogen Bonding: The iodine atom, with its electropositive σ-hole, could participate in halogen bonds, acting as an electron acceptor with other electronegative atoms like oxygen.

Analysis of these interactions is crucial for understanding the solid-state properties of the material and is a key aspect of crystal engineering. researchgate.net

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary method for assessing the structural and electronic properties of organic compounds due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net DFT calculations are instrumental in predicting a wide range of molecular characteristics for 1-(3-Fluoro-5-iodophenyl)ethanone.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using a functional like B3LYP or ωB97X-D3 combined with a suitable basis set such as 6-311G**, the molecule's structure is optimized to a minimum on the potential energy surface. nih.govnih.gov This process yields key geometric parameters.

For this compound, this calculation would provide the precise bond lengths, bond angles, and dihedral angles that define its conformation. The electronic structure, which describes the distribution of electrons within the molecule, is also determined. This allows for the generation of electron density maps and the calculation of atomic charges, revealing the electron-rich and electron-poor regions of the molecule.

Table 1: Illustrative Optimized Geometric Parameters for this compound. This table represents the type of data obtained from DFT geometry optimization. Actual values would be derived from specific calculations.

ParameterAtom ConnectionCalculated Value
Bond Length C-F~1.36 Å
C-I~2.09 Å
C=O~1.22 Å
Bond Angle F-C-C~118.5°
I-C-C~120.0°
C-C=O~120.5°
Dihedral Angle C-C-C=O~180.0° (for planarity)

DFT calculations are highly effective in predicting spectroscopic data, which is crucial for compound characterization. By computing the magnetic shielding tensors, one can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. d-nb.info This theoretical prediction is invaluable for assigning peaks in experimental spectra and confirming the structure of synthesized compounds. mdpi.com The accuracy of these predictions can be very high, with deviations often less than 0.2 ppm for ¹H and 2 ppm for ¹³C. d-nb.info

Similarly, the calculation of the Hessian matrix (the second derivative of energy with respect to nuclear coordinates) allows for the prediction of vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov Each calculated frequency can be assigned to specific vibrational modes, such as C=O stretching, C-F stretching, or aromatic ring vibrations, aiding in the interpretation of experimental spectroscopic data. nih.gov

Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound. This table illustrates how theoretical calculations assist in spectral assignment.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Carbonyl (C=O)195.8196.2
C-I93.594.1
C-F162.1162.7
C-COCH₃141.2141.5
Aromatic C-H130.4130.9
Aromatic C-H122.6123.0
Methyl (CH₃)26.326.7

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. wikipedia.orgyoutube.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. libretexts.org The energy of the HOMO is related to the molecule's nucleophilicity, and the LUMO energy is related to its electrophilicity. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net For this compound, analysis would reveal how the electron-withdrawing fluoro and iodo substituents influence the energies of these frontier orbitals.

Table 3: Key Quantum Chemical Descriptors from FMO Analysis. These parameters are calculated to predict the reactivity and stability of this compound.

ParameterSymbolSignificance
HOMO Energy E(HOMO)Electron-donating ability
LUMO Energy E(LUMO)Electron-accepting ability
HOMO-LUMO Gap ΔEChemical reactivity, kinetic stability
Electronegativity χMeasure of electron attraction nih.gov
Chemical Hardness ηResistance to charge transfer nih.gov
Electrophilicity Index ωGlobal electrophilic nature nih.gov

Quantum-Chemical-Based Investigations of Reactivity and Mechanisms

Beyond static properties, quantum chemistry is used to explore the dynamic processes of chemical reactions.

Quantum chemical methods can map the entire reaction pathway, or potential energy surface, for a chemical transformation. numberanalytics.comnumberanalytics.com This involves identifying and characterizing the structures of reactants, products, and, most importantly, the transition states that connect them. nih.govnih.gov A transition state is the highest energy point along the minimum energy path of a reaction, and its energy determines the activation energy and, therefore, the reaction rate. nih.gov

For reactions involving this compound, such as a nucleophilic addition to its carbonyl group, calculations can elucidate the step-by-step mechanism. Methods like Nudged Elastic Band (NEB) or Intrinsic Reaction Coordinate (IRC) are used to trace the path from reactants to products, confirming the structure of the transition state and any intermediates. numberanalytics.com

The fluorine and iodine atoms, along with the acetyl group, exert significant electronic and steric effects on the reactivity of the phenyl ring. The fluorine and iodine atoms are electron-withdrawing through induction but can be weakly donating through resonance. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these effects by examining orbital interactions and charge distributions. rsc.org

By comparing the calculated properties of this compound with unsubstituted or differently substituted analogues, the specific influence of the fluoro and iodo groups on the molecule's reactivity, orbital energies, and reaction barriers can be precisely assessed. rsc.org This provides a fundamental understanding of how substituents tune the chemical behavior of the molecule.

Molecular Dynamics (MD) Simulations (if applicable)

While specific molecular dynamics (MD) simulation studies for this compound are not extensively documented in publicly available scientific literature, the application of this powerful computational technique can be described based on established principles for analogous substituted acetophenones. MD simulations provide a detailed view of the atomic-level movements and conformational changes of a molecule over time, offering insights that are complementary to experimental data.

An MD simulation of this compound would typically involve defining a force field, which is a set of parameters that describe the potential energy of the system. This includes terms for bond stretching, angle bending, and torsional rotations, as well as non-bonded interactions like van der Waals forces and electrostatic interactions. The molecule would be placed in a simulated environment, often a box of solvent molecules like water, to mimic realistic conditions. The simulation would then solve Newton's equations of motion for each atom, allowing the system to evolve over a set period, typically from nanoseconds to microseconds.

The primary goal of such a simulation would be to explore the conformational landscape and dynamic properties of the molecule, providing a deeper understanding of its structural preferences and flexibility.

Theoretical studies on substituted acetophenones have shown that the barrier to internal rotation of the acetyl group can be influenced by the nature and position of the substituents on the phenyl ring. capes.gov.br In the case of this compound, the presence of a fluorine atom at the meta position and a bulky iodine atom at the other meta position introduces both steric and electronic effects. These substituents can influence the preferred orientation of the acetyl group.

A key aspect of the conformational analysis would be to determine the most stable conformers. It is generally expected that conformers where the acetyl group is co-planar with the phenyl ring would be energetically favorable due to π-conjugation between the carbonyl group and the aromatic system. However, steric hindrance from the substituents could lead to non-planar, or skewed, conformations being more stable.

Molecular dynamics simulations would allow for the exploration of the potential energy surface associated with the rotation of the acetyl group. By tracking the dihedral angle over the course of the simulation, one could identify the most populated conformational states and the energy barriers between them.

The dynamic behavior of this compound that could be investigated via MD simulations includes the frequency of transitions between different conformational states. This provides insight into the flexibility of the molecule and how readily it can adopt different shapes. Furthermore, the interactions between the solute molecule and the surrounding solvent molecules can be analyzed to understand solvation effects and how they might influence conformational preferences.

Below is an illustrative data table representing the type of information that could be generated from a hypothetical MD simulation of this compound.

ParameterHypothetical Value/ObservationDescription
Most Stable Conformer Skewed (non-planar)The acetyl group is twisted out of the plane of the phenyl ring by approximately 30°.
Dihedral Angle (C-C-C=O) Bimodal distribution centered at ~30° and ~150°Indicates two primary low-energy conformational regions.
Rotational Energy Barrier ~5-7 kcal/molThe energy required for the acetyl group to rotate 360° relative to the phenyl ring.
Conformational Transition Rate 109 s-1Estimated frequency of transitions between major conformational states at room temperature.
Solvent Shell Structure Ordered water molecules around the carbonyl oxygen and fluorine atomHighlights specific points of interaction with a polar solvent.

This table is for illustrative purposes only, as specific experimental or computational data for this compound is not available in the cited sources.

The conformational analysis of ketones can be further refined by combining computational modeling with experimental techniques like X-ray crystallography where applicable. nih.gov Such combined studies provide a robust understanding of the structure-property relationships of these molecules.

Chemical Reactivity and Derivatization

Reactivity of the Ethanone (B97240) Functionality

The ethanone group, a ketone, is a primary site for a variety of chemical reactions, including nucleophilic additions, reductions, and condensations.

Nucleophilic Addition Reactions (e.g., Alkylation, Grignard Reactions)

The carbonyl carbon of the ethanone group is electrophilic and thus susceptible to attack by nucleophiles. Grignard reagents, which are potent carbon-based nucleophiles, readily add to the ketone to form tertiary alcohols after a protonation step. masterorganicchemistry.com This reaction is a fundamental method for creating new carbon-carbon bonds. masterorganicchemistry.comyoutube.com The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

Reduction Reactions (e.g., to Alcohols)

The ethanone functionality can be readily reduced to the corresponding secondary alcohol, 1-(3-fluoro-5-iodophenyl)ethanol. This transformation is a common and crucial step in the synthesis of more complex molecules, particularly in the pharmaceutical industry. evitachem.comresearchgate.net Both chemical and biocatalytic methods are employed for this reduction.

Chemical reduction can be achieved using various reducing agents. A notable example is the asymmetric transfer hydrogenation of the corresponding acetophenone (B1666503) to yield the chiral alcohol. google.com Biocatalytic reductions, often utilizing whole-cell systems or isolated enzymes like alcohol dehydrogenases, offer high stereoselectivity, yielding specific enantiomers such as (R)-1-(3-fluoro-5-iodophenyl)ethanol. researchgate.netnih.gov These enzymatic reactions are valued for their mild conditions and high enantiomeric excess. researchgate.netnih.gov

Condensation Reactions with Carbonyl Reagents

The ethanone group can participate in condensation reactions. For instance, the Claisen condensation involves the base-catalyzed reaction of two ester molecules to form a β-keto-ester. vanderbilt.edu While not a direct reaction of the ethanone itself, the principles of enolate formation are relevant. The α-protons of the ethanone are acidic and can be removed by a strong base to form an enolate, which is a key intermediate in many condensation reactions like the Aldol condensation. vanderbilt.edu The enolate can then act as a nucleophile, attacking another carbonyl compound. vanderbilt.edu

Transformations Involving the Aromatic Ring and Halogen Substituents

The fluorine and iodine atoms attached to the aromatic ring are sites for various substitution and coupling reactions, significantly expanding the synthetic utility of 1-(3-fluoro-5-iodophenyl)ethanone.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

The iodine substituent is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction pairs the aryl iodide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.orgdiva-portal.org It is a widely used method for constructing biaryl structures and is noted for its tolerance of various functional groups. rsc.orgnih.gov The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. diva-portal.org

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for vinylation of aryl halides and typically proceeds with high stereoselectivity to give the trans product. youtube.com The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly efficient method for the synthesis of arylalkynes. libretexts.org

Negishi Coupling: While less commonly cited for this specific substrate in the initial search, the Negishi reaction couples organozinc compounds with organohalides in the presence of a nickel or palladium catalyst. thermofisher.com This reaction is known for its high reactivity, yield, and stereoselectivity. thermofisher.com

Nucleophilic Aromatic Substitution (S_NAr) at Fluorine and Iodine Centers

Nucleophilic aromatic substitution (S_NAr) is a key reaction for modifying the aromatic ring. In this reaction, a nucleophile replaces a leaving group on the aromatic ring. diva-portal.org For S_NAr to occur, the aromatic ring generally needs to be activated by electron-withdrawing groups. diva-portal.orgbeilstein-journals.org

The reactivity of halogens in S_NAr reactions follows the order F > Cl > Br > I. stackexchange.com This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. stackexchange.com The highly electronegative fluorine atom is better at stabilizing this intermediate through its inductive effect, thus accelerating the reaction. stackexchange.com Therefore, the fluorine atom in this compound is more susceptible to S_NAr than the iodine atom.

Recent advances have shown that even unactivated fluoroarenes can undergo S_NAr reactions through methods like organic photoredox catalysis. unc.edunih.gov These methods allow for the substitution of fluorine with various nucleophiles, including azoles, amines, and carboxylic acids, under mild conditions. unc.edunih.gov

Functional Group Interconversions and Synthetic Manipulations

The presence of two different halogen atoms, fluorine and iodine, on the aromatic ring allows for selective or "orthogonal" functionalization. The carbon-iodine bond is significantly weaker and more reactive than the robust carbon-fluorine bond. This reactivity difference enables a wide range of transformations that selectively target the iodine atom, leaving the fluorine atom intact.

Aryl iodides are versatile precursors for numerous metal-catalyzed cross-coupling reactions. For instance, the iodine at C5 can be readily substituted using palladium, nickel, or copper catalysts to form new carbon-carbon or carbon-heteroatom bonds. This chemoselectivity is valuable in complex molecule synthesis. acs.orgacs.org

Conversely, the Finkelstein reaction can be used to exchange one halogen for another. While classic Finkelstein reactions typically involve alkyl halides, aromatic versions exist, often requiring metal catalysis. wikipedia.orgnih.gov It is synthetically more common to replace an aryl iodide with another group than to displace the aryl fluoride.

Reaction TypeTypical ReagentsTarget HalogenResulting Functional Group
Suzuki CouplingAr'B(OH)₂, Pd catalyst, BaseIodineBiaryl
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseIodineAlkynylarene
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseIodineArylamine
Heck CouplingAlkene, Pd catalyst, BaseIodineAlkenylarene
Aromatic Finkelstein ReactionCuI, NaI, ligandBromine/Chlorine (for comparison)Aryl iodide

The acetyl group is a versatile functional handle that can undergo a variety of chemical transformations to generate diverse derivatives. These reactions typically target the carbonyl group or the adjacent α-carbon (the methyl group).

Reduction: The ketone can be reduced to a secondary alcohol or completely deoxygenated to an ethyl group. rsc.orgscispace.comnih.gov

Reduction to an Alcohol: Selective reduction of the carbonyl group to a hydroxyl group can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄), yielding 1-(3-fluoro-5-iodophenyl)ethanol.

Deoxygenation to an Alkane: Complete reduction of the carbonyl to a methylene (B1212753) (-CH₂-) group can be accomplished under harsher conditions, such as the Wolff-Kishner (hydrazine, base, heat) or Clemmensen (Zn(Hg), HCl) reductions, to produce 1-ethyl-3-fluoro-5-iodobenzene.

Oxidation: The acetyl group can be oxidized to a carboxylic acid via the haloform reaction. ylikonet.grchemistrylearner.comiitk.ac.incambridge.orgncert.nic.in When treated with an excess of halogen (e.g., I₂ or Br₂) in the presence of a strong base (e.g., NaOH), the methyl ketone is converted to a carboxylate. Subsequent acidic workup yields 3-fluoro-5-iodobenzoic acid.

α-Halogenation: The methyl protons of the acetyl group are acidic and can be substituted with halogens under acidic or basic conditions. libretexts.orglibretexts.orgpressbooks.publookchem.comchemistrysteps.com For example, reaction with bromine in acetic acid can selectively install one bromine atom to form 2-bromo-1-(3-fluoro-5-iodophenyl)ethanone. This α-halo ketone is a valuable intermediate for further nucleophilic substitution reactions.

TransformationReagentsProduct
Reduction to AlcoholNaBH₄, Methanol1-(3-Fluoro-5-iodophenyl)ethanol
Clemmensen ReductionZn(Hg), conc. HCl1-Ethyl-3-fluoro-5-iodobenzene
Wolff-Kishner ReductionH₂NNH₂, KOH, heat1-Ethyl-3-fluoro-5-iodobenzene
Haloform Reaction (Oxidation)1. Br₂, NaOH (aq) 2. H₃O⁺3-Fluoro-5-iodobenzoic acid
α-BrominationBr₂, Acetic Acid2-Bromo-1-(3-fluoro-5-iodophenyl)ethanone

Applications As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Scaffolds

The unique substitution pattern of 1-(3-Fluoro-5-iodophenyl)ethanone allows for a variety of chemical transformations, making it an ideal starting material for the construction of intricate organic molecules.

Building Block for Diverse Heterocyclic Systems

This compound is a key precursor in the synthesis of various heterocyclic systems, which are core structures in many biologically active compounds. The acetyl group can readily undergo condensation reactions to form chalcones, which are versatile intermediates for constructing pyrazoles and pyrimidines.

Pyrazoles: The synthesis of pyrazole (B372694) derivatives often begins with the Claisen-Schmidt condensation of this compound with an appropriate aldehyde to form a chalcone (B49325). This α,β-unsaturated ketone can then react with hydrazine (B178648) derivatives to yield pyrazolines, which can be subsequently oxidized to pyrazoles. nih.govnih.gov This approach allows for the introduction of a wide range of substituents on the resulting pyrazole ring, leading to a library of compounds for biological screening. nih.gov

Pyrimidines: Similarly, the chalcone derived from this compound can serve as a precursor for pyrimidine (B1678525) synthesis. Reaction of the chalcone with guanidine (B92328) hydrochloride in the presence of a base leads to the formation of 2-aminopyrimidine (B69317) derivatives. ijprs.com This method provides a straightforward route to a class of compounds known for their diverse pharmacological activities. ijprs.comresearchgate.net

The following table summarizes the synthesis of heterocyclic systems from this compound-derived chalcones:

Heterocyclic SystemKey ReactionReagents
PyrazolesCyclocondensationHydrazine derivatives
PyrimidinesCyclocondensationGuanidine hydrochloride

Precursor in Multi-Step Total Syntheses of Advanced Organic Molecules

The utility of this compound extends to its role as a starting material in the total synthesis of complex and biologically significant molecules. A notable example is its application in the synthesis of kinase inhibitors. Kinases are crucial enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer. ed.ac.uknih.gov

Synthesis of Kinase Inhibitors: A derivative of this compound, specifically (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol, is a key intermediate in the synthesis of Lorlatinib. ed.ac.uk Lorlatinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, two tyrosine kinases involved in cancer development. ed.ac.uk The synthesis involves a multi-step sequence where the functionalities of the starting material are strategically manipulated to construct the complex macrocyclic structure of the final drug molecule. ed.ac.uksyrris.jp

Synthesis of Polyfunctionalized Aryl Compounds

The presence of an iodine atom on the phenyl ring of this compound opens up a vast array of possibilities for creating polyfunctionalized aryl compounds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound. organic-chemistry.orgharvard.edunih.govrsc.org This is a highly versatile method for introducing a wide range of aryl, heteroaryl, or alkyl groups at the 5-position of the phenyl ring, leading to highly functionalized biphenyls and related structures. nih.govrsc.org

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl iodide with a terminal alkyne, creating a carbon-carbon triple bond. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products and organic materials. libretexts.org

Buchwald-Hartwig Amination: This powerful method enables the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov It provides a direct route to synthesize a wide variety of substituted anilines, which are prevalent in pharmaceuticals and other bioactive molecules. wikipedia.orgorganic-chemistry.org

The table below outlines the key cross-coupling reactions applicable to this compound:

Coupling ReactionBond FormedCoupling Partner
Suzuki-MiyauraC-COrganoboron compounds
SonogashiraC-C (alkyne)Terminal alkynes
Buchwald-HartwigC-NAmines

Development of Radiolabeled Analogs for Research Applications

The iodine atom in this compound is not only a handle for synthetic transformations but also a site for the introduction of radioisotopes of iodine, making it a valuable precursor for the development of radiolabeled compounds for imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov

Strategies for the Introduction of Radioiodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I)

Radioiodination can be achieved through several methods, primarily involving electrophilic or nucleophilic substitution reactions.

Electrophilic Radioiodination: This is a common method where radioiodide (e.g., Na¹²³I, Na¹²⁴I, or Na¹³¹I) is oxidized in situ to an electrophilic iodine species (I⁺), which then substitutes a hydrogen atom on an activated aromatic ring. However, for a precursor like this compound, a more direct approach is often preferred.

Nucleophilic Radioiodination: A more direct route for labeling precursors containing a non-radioactive iodine or other leaving group is through nucleophilic substitution. This can be achieved via halogen exchange reactions, where the non-radioactive iodine atom is replaced by a radioiodine isotope. nih.gov Copper-catalyzed reactions can facilitate this exchange, allowing for milder reaction conditions. nih.gov Another strategy involves the iodo-destannylation of a corresponding trialkyltin precursor, where the stannyl (B1234572) group is replaced by radioiodine.

Commonly used radioisotopes of iodine for medical imaging include:

¹²³I: Used for SPECT imaging.

¹²⁴I: A positron emitter used for PET imaging. nih.gov

¹³¹I: Used for both imaging and therapeutic applications.

Design of Precursors for Radiopharmaceutical Research

This compound and its derivatives are excellent candidates for the design of precursors for radiopharmaceuticals. nih.gov The non-radioactive compound can be synthesized and characterized, and its biological activity can be assessed. If the compound shows promise as a ligand for a particular biological target, a radiolabeling precursor can be designed. This often involves creating a derivative where the iodine can be readily replaced with a radioisotope in the final step of the synthesis. For example, a trialkylstannyl derivative can be prepared from this compound, which can then be efficiently radioiodinated. This late-stage introduction of the radionuclide is crucial for working with short-lived isotopes. nih.govnih.gov The development of such precursors is a key area of research in medicinal chemistry and nuclear medicine, aiming to create novel imaging agents for the diagnosis and study of various diseases. nih.govnih.gov

Future Directions and Research Perspectives

Exploration of Novel, Sustainable Synthetic Methodologies

The synthesis and functionalization of molecules like 1-(3-Fluoro-5-iodophenyl)ethanone are ripe for exploration using modern, sustainable chemical techniques. The distinct electronic and steric properties of its substituents offer a rich playground for methodologies such as photoredox catalysis, electrochemistry, and flow chemistry.

Photoredox Catalysis: This rapidly evolving field offers mild conditions for a variety of chemical transformations. For this compound, photoredox catalysis could be employed for the selective functionalization of the C-I bond, which is more susceptible to reduction than the C-F bond. Future research could focus on developing photocatalytic systems for cross-coupling reactions, such as C-C, C-N, and C-O bond formation, at the iodine-bearing carbon. Additionally, the acetyl group's α-protons could be targeted for arylation or other modifications under photoredox conditions, potentially leading to novel molecular scaffolds.

Electrochemistry: As a green and powerful tool, electrochemistry allows for reagent-free oxidation and reduction processes. The electrochemical potential of this compound could be precisely controlled to achieve selective transformations. For instance, electrochemical methods could be developed for the α-functionalization of the ketone, offering an alternative to traditional enolate chemistry. The electrochemical reduction of the C-I bond to generate an aryl radical for subsequent reactions is another promising avenue.

Flow Chemistry: The use of continuous flow reactors for the synthesis and modification of this compound could offer significant advantages in terms of safety, scalability, and reaction control. Future work could involve designing flow processes for multi-step syntheses starting from this building block, potentially integrating purification and analysis steps in-line. This approach would be particularly beneficial for optimizing reaction conditions and for the rapid production of derivative libraries.

Advanced Mechanistic Studies and Kinetic Analysis for Reaction Optimization

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The presence of multiple reactive sites—the C-I bond, the C-F bond, the aromatic ring, and the acetyl group—necessitates detailed mechanistic and kinetic studies.

Future research should employ a combination of experimental techniques (e.g., in-situ monitoring) and computational modeling to elucidate the pathways of reactions such as palladium-catalyzed cross-couplings. Kinetic analysis can help determine the rate-determining steps and the influence of various parameters (catalyst, ligand, solvent, temperature) on reaction outcomes. Such studies are critical for developing highly efficient and selective synthetic protocols. For instance, understanding the oxidative addition mechanism at the C-I bond versus potential C-H activation on the aromatic ring would enable precise control over reactivity.

Development of Highly Chemo-, Regio-, and Stereoselective Functionalization Strategies

The trifunctional nature of this compound makes the development of selective functionalization strategies a key research objective.

Chemoselectivity: The significant difference in the bond dissociation energies of the C-I and C-F bonds allows for highly chemoselective reactions. Cross-coupling reactions, for example, can be selectively performed at the more reactive C-I bond while leaving the robust C-F bond intact. Future research could expand the scope of such chemoselective transformations.

Regioselectivity: For reactions involving the aromatic ring, such as C-H activation, controlling the regioselectivity will be paramount. The directing effects of the fluoro, iodo, and acetyl substituents will need to be carefully studied to achieve selective functionalization at the desired positions.

Stereoselectivity: The ketone functionality opens the door to asymmetric synthesis. Future work should focus on the development of stereoselective reductions of the carbonyl group to produce chiral alcohols, or stereoselective α-functionalization to create chiral centers. The synthesis of enantiomerically pure derivatives is of high importance for applications in medicinal chemistry and materials science.

Integration with High-Throughput Experimentation and Data-Driven Synthesis

To accelerate the discovery of new reactions and optimize existing ones for this compound, high-throughput experimentation (HTE) and data-driven approaches will be invaluable.

HTE allows for the rapid screening of a large number of reaction conditions in parallel, making it an efficient tool for identifying optimal catalysts, ligands, and reaction parameters. This can be particularly useful for developing novel cross-coupling reactions or for optimizing the selective functionalization of this multifaceted molecule.

Data-driven synthesis, which leverages machine learning and artificial intelligence, can be used to predict reaction outcomes and suggest optimal reaction conditions based on existing data. By building a database of reactions involving this compound and related compounds, predictive models can be developed to guide future synthetic efforts, saving time and resources.

Expanding the Scope of the Compound as a Versatile Building Block in Complex Chemical Systems

The unique combination of functional groups in this compound makes it an attractive starting point for the synthesis of complex molecules, particularly in the field of medicinal chemistry.

Future research will likely focus on utilizing this compound in diversity-oriented synthesis to generate libraries of novel compounds for biological screening. The fluoro and iodo groups can be used as handles for further diversification through various coupling reactions, while the acetyl group can be transformed into a wide range of other functionalities. The presence of fluorine is particularly noteworthy, as this element is known to enhance the metabolic stability and bioavailability of drug candidates. The development of multi-step synthetic routes starting from this compound to access complex heterocyclic structures and natural product analogs represents a significant and promising area of future research.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Fluoro-5-iodophenyl)ethanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) to introduce the acetyl group to the aromatic ring. For iodinated derivatives, pre-functionalization of the aryl ring with iodine prior to acylation is recommended to avoid displacement of iodine during reaction . Optimization includes:
  • Solvent selection : Use anhydrous toluene or dichloromethane to minimize hydrolysis.
  • Temperature control : Maintain temperatures between 0–5°C during acyl chloride addition to reduce side reactions.
  • Stoichiometry : A 1:1.2 molar ratio of aryl precursor to acyl chloride ensures complete conversion.

Q. What purification techniques are recommended for isolating this compound, and how do solvent choices impact crystallization efficiency?

  • Methodological Answer :
  • Recrystallization : Use mixed solvents (e.g., ethanol/water or CCl₄) to balance solubility and polarity . For iodinated compounds, slow cooling (1–2°C/min) improves crystal formation.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent separates polar byproducts. Monitor fractions via TLC (Rf ~0.3 in hexane:EA 3:1).

Q. What spectroscopic methods are critical for characterizing this compound, and how are data interpreted for structural confirmation?

  • Methodological Answer :
  • ¹H/¹³C NMR : The acetyl group appears as a singlet at δ ~2.6 ppm (¹H) and δ ~208 ppm (¹³C). Fluorine and iodine substituents deshield adjacent protons, causing splitting patterns .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks. Iodine’s isotopic pattern (m/z 127) confirms substitution.
  • 19F NMR : A singlet at δ ~-110 ppm confirms fluorine presence without neighboring protons .

Q. What are the key physicochemical properties (e.g., LogP, PSA) of this compound, and how do they influence solubility and reactivity?

  • Methodological Answer :
PropertyValue (Estimated)MethodImpact on Research
LogP ~2.8SwissADME prediction High lipophilicity; limited aqueous solubility.
PSA 34.1 ŲComputational modeling Moderate polarity; influences membrane permeability.
Melting Point 120–125°CDifferential Scanning Calorimetry Affects solid-state stability.

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the interaction of this compound with target proteins?

  • Methodological Answer :
  • Software : Use AutoDock Vina or Discovery Studio for docking. Prepare the protein structure (PDB ID) by removing water molecules and adding polar hydrotons .
  • Binding Site Analysis : Define active sites using CASTp or PyMOL. Fluorine and iodine atoms may form halogen bonds (e.g., with Arg/Lys residues).
  • Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations (e.g., GROMACS).

Q. What ADMET profiles should be assessed for this compound in drug discovery contexts?

  • Methodological Answer :
  • Lipinski’s Rule : Predict using SwissADME. Zero violations (MW <500, LogP <5) are ideal .
  • Toxicity : Run Ames test (bacterial mutagenicity) and hERG inhibition assays. Iodine may pose thyroid toxicity risks.
  • Metabolism : Use hepatic microsome assays to identify CYP450-mediated degradation.

Q. How do substituents (fluoro, iodo) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Iodine : Facilitates Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C).
  • Fluorine : Electron-withdrawing effects stabilize intermediates in nucleophilic aromatic substitution (e.g., SNAr with amines at 120°C) .

Q. How should researchers address contradictions in experimental data (e.g., conflicting binding affinities)?

  • Methodological Answer :
  • Reproducibility : Standardize assay conditions (pH, temperature, protein batch).
  • Data Analysis : Apply Grubbs’ test to identify outliers. Use ANOVA to compare replicates .
  • Orthogonal Validation : Confirm binding via SPR (surface plasmon resonance) if fluorescence assays show discrepancies.

Q. What strategies enhance bioactivity while maintaining pharmacokinetic stability in derivatives?

  • Methodological Answer :
  • Derivatization : Introduce methoxy (electron-donating) or trifluoromethyl (lipophilic) groups at the para position to improve target engagement .
  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (Hammett σ) with IC₅₀ values.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.